molecular formula C17H18N2O2S2 B3250492 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide CAS No. 2034503-18-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3250492
CAS No.: 2034503-18-7
M. Wt: 346.5
InChI Key: YDUIFDSVDUPDOX-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a thiophene ring via a pentyl chain with a hydroxyl group

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring . This interaction can lead to various changes in the target, depending on the specific nature of the target and the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary greatly, depending on the specific activity of the compound and the pathway involved.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as solubility can influence the action of thiazole compounds . For example, the solubility of the compound in various solvents can affect its distribution in the body and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide: Unique due to the presence of both benzo[d]thiazole and thiophene moieties.

    Benzo[d]thiazole Derivatives: Often used in medicinal chemistry for their biological activities.

    Thiophene Derivatives: Commonly used in materials science for their electronic properties.

Uniqueness

The combination of benzo[d]thiazole and thiophene in this compound provides a unique structural framework that can be exploited for various applications, making it distinct from other compounds with only one of these moieties.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-9-6-12(13-7-10-22-11-13)5-8-18-16(21)17-19-14-3-1-2-4-15(14)23-17/h1-4,7,10-12,20H,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUIFDSVDUPDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 2
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 3
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 5
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 6
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide

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